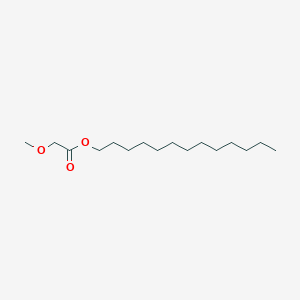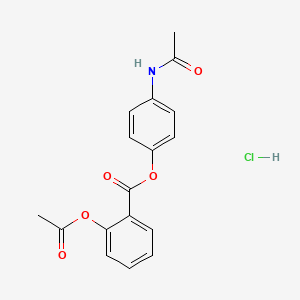
7|A-Hydroxyhyoscyamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an anticholinergic and α1 adrenergic receptor antagonist used in the treatment of acute circulatory shock in China . This compound is known for its medicinal properties, particularly in the field of cardiovascular and ophthalmic treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7|A-Hydroxyhyoscyamine involves the hydroxylation of hyoscyamine. The enzyme hyoscyamine 6β-hydroxylase (H6H) catalyzes this reaction, converting hyoscyamine to 6β-hydroxyhyoscyamine . This enzyme requires hyoscyamine, 2-oxoglutarate, Fe2+ ions, and molecular oxygen for its activity . Ascorbate is also known to stimulate this reaction .
Industrial Production Methods: Industrial production of this compound typically involves the use of genetically engineered Escherichia coli to overproduce the enzyme hyoscyamine 6β-hydroxylase . This method allows for the efficient conversion of hyoscyamine to this compound, facilitating large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 7|A-Hydroxyhyoscyamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7|A-Hydroxyhyoscyamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its role in plant metabolism and alkaloid biosynthesis.
Medicine: Utilized in the treatment of acute circulatory shock, myopia, and as an anticholinergic agent.
Industry: Employed in the production of pharmaceuticals and as a research tool in biochemical studies.
Wirkmechanismus
The mechanism of action of 7|A-Hydroxyhyoscyamine involves blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This results in increased cardiac output, reduced secretions, and antagonism of histamine and serotonin . The compound acts as an α1 adrenergic receptor antagonist, which helps in the treatment of acute circulatory shock .
Vergleich Mit ähnlichen Verbindungen
Hyoscyamine: A tropane alkaloid with similar anticholinergic properties but lacks the hydroxyl group at the 7-position.
Scopolamine: Another tropane alkaloid with higher pharmaceutical activity and fewer side effects compared to hyoscyamine.
Uniqueness: 7|A-Hydroxyhyoscyamine is unique due to its specific hydroxylation at the 7-position, which imparts distinct pharmacological properties. It is particularly effective in treating acute circulatory shock and has applications in ophthalmology .
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16-/m1/s1 |
InChI-Schlüssel |
WTQYWNWRJNXDEG-DGXTUMSLSA-N |
Isomerische SMILES |
CN1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)





![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)




